molecular formula C20H21NO5S B2804964 12-(Benzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 2097910-38-6

12-(Benzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No. B2804964
CAS RN: 2097910-38-6
M. Wt: 387.45
InChI Key: AADRBPMTJNKUBX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a benzenesulfonyl group, a methoxy group, and a tricyclic system . It’s likely that this compound could have interesting chemical properties due to its structure.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. An X-ray diffraction structure analysis could be used to determine the exact structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For example, the benzenesulfonyl group could undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility could be influenced by the polar functional groups, while its melting point would depend on the rigidity of the tricyclic system .

Scientific Research Applications

Synthesis and Molecular Structure Insights
The compound of interest, with its complex molecular structure, has been explored in various synthetic and structural chemistry studies. For instance, Soldatenkov et al. (1996) isolated a structurally related compound through the condensation of salicyl aldehyde with acetoacetic ester and methylamine, highlighting the intricacies of its molecular architecture as determined by x-ray crystallography Soldatenkov et al., 1996. Kelly et al. (2000, 2003) discussed the synthesis of analogues with the basic ring system similar to huperzine A, underscoring the potential for creating potent inhibitors of acetylcholinesterase, which points to the applicability in neurological research Kelly et al., 2000; Kelly et al., 2003.

Chemical Reactions and Derivatives Formation
Research into the chemical reactivity of related tricyclic systems includes the work by Nitta et al. (1979), who explored the cycloaddition reaction of benzocyclopropene with aromatic nitrile oxides to synthesize bridged oxazonine derivatives Nitta et al., 1979. Jha et al. (2013) developed an environmentally benign synthesis method for tricyclic derivatives from renewable sources, showcasing the compound's potential in green chemistry applications Jha et al., 2013.

Novel Ligand Templates for Receptor Studies
1-Benzenesulfonyl derivatives, as studied by Pullagurla et al. (2003), serve as novel ligand templates for 5-HT6 receptor antagonists, indicating potential applications in neuropsychopharmacology Pullagurla et al., 2003.

Material Science and Novel Compound Synthesis
Rublova et al. (2017) synthesized and characterized new structural isomers related to benzenesulfonyl, providing insights into the molecular and electronic structures and their implications for material science Rublova et al., 2017.

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s a drug, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

The future research directions would likely depend on the properties and potential applications of this compound. If it shows promising biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

12-(benzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-20-12-16(15-10-9-13(25-3)11-17(15)26-20)18(19(22)21(20)2)27(23,24)14-7-5-4-6-8-14/h4-11,16,18H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADRBPMTJNKUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=CC=C3)C4=C(O2)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-(Benzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

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